(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

Description

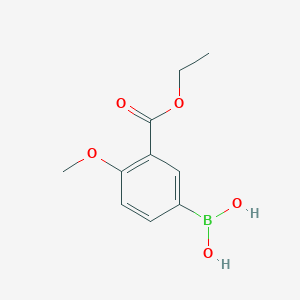

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an ethoxycarbonyl group at the 3-position and a methoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s ability to form carbon-carbon bonds. The ethoxycarbonyl group introduces electron-withdrawing properties, while the methoxy group contributes electron-donating effects via resonance, creating a unique electronic profile that influences reactivity and applications .

Properties

Molecular Formula |

C10H13BO5 |

|---|---|

Molecular Weight |

224.02 g/mol |

IUPAC Name |

(3-ethoxycarbonyl-4-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6,13-14H,3H2,1-2H3 |

InChI Key |

IIYNPDKQDZZYLZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid

The synthesis of arylboronic acids typically follows one of the following routes:

- Direct borylation of aryl halides via palladium-catalyzed cross-coupling with diboron reagents.

- Lithiation followed by quenching with borate esters or boric acid derivatives.

- Transition metal-catalyzed C-H activation borylation.

For this compound, the preferred approach involves palladium-catalyzed borylation of appropriately substituted aryl halides.

Specific Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

A common and efficient method for preparing this compound involves the palladium-catalyzed coupling of an aryl halide precursor, such as 3-bromo-4-methoxybenzoate ester, with bis(pinacolato)diboron (B2pin2) or similar diboron reagents, followed by hydrolysis of the boronate ester to yield the boronic acid.

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Aryl halide | 3-bromo-4-methoxyethyl benzoate |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF) |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

After the borylation step, the pinacol boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield this compound.

Lithiation Followed by Boronation

An alternative approach involves directed ortho-lithiation of a suitably protected aromatic ester followed by reaction with trialkyl borates.

Procedure Outline

- Starting material: Ethyl 4-methoxybenzoate.

- Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (-78 °C) to lithiate the 3-position.

- Quenching: Addition of trimethyl borate or triethyl borate to form the boronate intermediate.

- Hydrolysis: Acidic work-up to convert the boronate ester to the boronic acid.

This method requires careful control of temperature and stoichiometry to avoid side reactions and over-lithiation.

C-H Activation Borylation

Recent advances in transition-metal catalysis have enabled direct C-H borylation of aromatic compounds without pre-functionalization. For this compound, direct borylation of ethyl 4-methoxybenzoate at the 3-position can be achieved using iridium catalysts with appropriate ligands.

Typical Conditions

| Parameter | Typical Conditions |

|---|---|

| Substrate | Ethyl 4-methoxybenzoate |

| Catalyst | Iridium complex (e.g., [Ir(COD)(OMe)]2) with bipyridine ligand |

| Boron reagent | Bis(pinacolato)diboron |

| Solvent | Cyclohexane or dioxane |

| Temperature | 80–120 °C |

| Reaction time | 12–24 hours |

This method offers a direct and atom-economical route but may require optimization for regioselectivity.

Purification and Characterization

After synthesis, the crude product is typically purified by recrystallization or chromatography. The boronic acid functionality is sensitive to moisture and air; thus, handling under inert atmosphere and drying is recommended.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^11B NMR to confirm structure and purity.

- Mass Spectrometry (MS): To verify molecular weight.

- Infrared Spectroscopy (IR): To detect boronic acid OH groups.

- Melting Point Determination

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 3-bromo-4-methoxyethyl benzoate | Pd catalyst, KAc or K2CO3 | Bis(pinacolato)diboron | High yield, well-established | Requires halogenated substrate |

| Lithiation and Boronation | Ethyl 4-methoxybenzoate | n-Butyllithium | Trimethyl or triethyl borate | Direct method, no metal catalyst | Sensitive to moisture, harsh conditions |

| C-H Activation Borylation | Ethyl 4-methoxybenzoate | Iridium complex | Bis(pinacolato)diboron | Atom economical, no pre-functionalization | Regioselectivity challenges, catalyst cost |

Research Findings and Notes

- The palladium-catalyzed Miyaura borylation is the most commonly reported and industrially relevant method due to its robustness and scalability.

- Hydrolysis conditions after borylation must be optimized to prevent decomposition of the boronic acid.

- The lithiation method offers an alternative when halogenated precursors are unavailable but requires stringent anhydrous conditions.

- C-H activation borylation is an emerging technique with potential for greener synthesis but is less commonly applied to this specific compound.

- Patent literature (e.g., US20100160677A1) discusses related arylboronic acid derivatives and their preparation using palladium catalysis, supporting the relevance of this method.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: De-boronated aryl compounds.

Scientific Research Applications

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, such as serine or threonine .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their distinguishing features:

Electronic Effects :

- The ethoxycarbonyl group (-COOEt) is electron-withdrawing, reducing electron density at the boron-bound carbon, while the methoxy group (-OCH₃) donates electrons via resonance.

- In contrast, (4-methoxyphenyl)boronic acid exhibits higher nucleophilicity due to the absence of an electron-withdrawing group, leading to faster oxidative addition in Suzuki reactions but lower selectivity in some cases .

Reactivity in Suzuki-Miyaura Cross-Coupling

- Yields and Efficiency: (4-Methoxyphenyl)boronic acid achieved 62% yield in coupling with 2,6-dibromoaniline, whereas 4-methylphenyl boronic acid gave 96% yield under identical conditions. The lower reactivity of the methoxy-substituted analog was attributed to reduced nucleophilicity caused by resonance donation . The ethoxycarbonyl group may enhance reactivity by polarizing the boronic acid moiety, though steric effects could offset this advantage.

Physicochemical Properties

- Solubility and Stability :

- The ethoxycarbonyl group increases hydrophilicity compared to alkyl-substituted analogs (e.g., (3-Methoxy-4-methylphenyl)boronic acid), as evidenced by lower LogP values .

- Stability in aqueous conditions may be compromised due to boronic acid’s propensity to form cyclic anhydrides, but the electron-withdrawing ethoxycarbonyl group could mitigate this by reducing boron’s Lewis acidity .

Biological Activity

(3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their unique ability to form reversible covalent bonds with diols, which makes them valuable in drug design and development. They have been investigated for various applications, including as therapeutic agents in cancer treatment and as diagnostic tools in diabetes management.

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. For instance, studies have shown that derivatives of phenylboronic acids can effectively inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus . The specific antibacterial activity of this compound has not been extensively documented; however, the structural features suggest potential efficacy against bacterial strains.

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 3-Acetoxy-4-methoxyphenylboronic acid | Bacillus cereus | TBD |

| Novel boronic ester compound | E. coli | 6.50 mg/mL |

Case Study: Anticancer Properties of Boron Compounds

A recent study evaluated a new boron-based compound's effectiveness in inducing apoptosis in cancer cells. The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating significant cytotoxicity . This suggests that this compound could be explored further for its anticancer potential.

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit various enzymes. The enzyme inhibition profile of related compounds indicates that they can serve as effective inhibitors for acetylcholinesterase and butyrylcholinesterase . The specific inhibition activity of this compound remains to be elucidated but could be inferred from the general behavior of similar compounds.

Table 2: Enzyme Inhibition Activities

| Compound | Enzyme Type | IC50 Value |

|---|---|---|

| This compound | Acetylcholinesterase | TBD |

| Novel boron-based compound | Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

| Novel boron-based compound | Antiurease | 1.10 ± 0.06 µg/mL |

Q & A

How can researchers synthesize and purify (3-(Ethoxycarbonyl)-4-methoxyphenyl)boronic acid with high yield and purity?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, Pd(PPh₃)₄ or Pd/SS-CNSs catalysts in refluxing toluene with Na₂CO₃(aq) as a base yield regioselective products . Key steps include:

- Catalyst Selection: Pd(PCy₃)₂ improves yields in electron-rich systems due to enhanced oxidative addition .

- Purification: Use column chromatography (e.g., EtOAc/hexanes) to isolate the product. Monitor reaction progress via TLC .

- Yield Optimization: Adjust equivalents of boronic acid (2.5–10 eq) and reaction time (12–24 hrs) to mitigate decomposition .

What specific safety measures are necessary during experimental procedures involving this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 mins. Seek medical advice if irritation persists .

- Disposal: Follow EPA/TSCA guidelines. Neutralize residues before disposal by qualified personnel .

How does the electron-donating methoxy group influence reactivity in Suzuki-Miyaura reactions?

Methodological Answer:

The methoxy group donates electrons via resonance, enhancing boronic acid nucleophilicity. However, its inductive (-I) effect can reduce reactivity compared to methyl groups (e.g., 62% vs. 96% yield in 2,6-dibromoaniline coupling) .

- Catalyst Compatibility: Pd/SS-CNSs catalysts tolerate electron-rich systems better than electron-deficient boronic acids .

- Reaction Monitoring: Use in situ NMR to track sluggish reactions with electron-withdrawing partners .

How can researchers resolve contradictory reactivity data in different catalytic systems?

Methodological Answer:

- Systematic Screening: Vary catalysts (e.g., Pd(OAc)₂ vs. Pd/SS-CNSs), bases (K₃PO₄ vs. Na₂CO₃), and solvents (DMF/H₂O vs. toluene) .

- Kinetic Studies: Employ NMR to monitor reaction rates and intermediate stability .

- Control Experiments: Compare with analogs (e.g., 4-methylphenyl boronic acid) to isolate substituent effects .

What strategies utilize this boronic acid in designing push-pull chromophores for optical materials?

Methodological Answer:

- BODIPY Dyes: Couple with electron-withdrawing groups (e.g., 4-cyanophenyl) via Suzuki reactions to create dyes with tunable absorption/emission .

- Post-Functionalization: Debenzylate intermediates to introduce carboxylic acids for bioconjugation .

- Yield Management: Optimize stoichiometry (3 eq boronic acid) and catalyst loading (3 mol% Pd) .

Which computational approaches predict regioselectivity and reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in polyhalogenated substrates .

- Molecular Docking: Study interactions with catalytic sites (e.g., Pd centers) to explain reactivity trends .

- Electrostatic Potential Maps: Analyze charge distribution to identify nucleophilic/electrophilic hotspots .

What are the best practices for long-term storage to prevent degradation?

Methodological Answer:

- Storage Conditions: Store under inert gas (N₂/Ar) at -20°C in amber vials with desiccants .

- Stability Monitoring: Periodically check purity via HPLC or TLC. Request updated SDS if stored >6 months .

- Avoid Humidity: Hydrolysis of the boronic acid group can occur in aqueous environments .

Which analytical methods confirm structure and purity post-synthesis?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., δ 3.67 ppm for OCH₃) .

- FT-IR: Identify functional groups (e.g., B(OH)₂ at ~3543 cm⁻¹, C=O at ~1727 cm⁻¹) .

- Mass Spectrometry: HRMS or ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 235.1) .

- HPLC: Assess purity (>95%) using C18 columns and UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.